Mepiperphenidol bromide
Description
Mepiperphenidol bromide (CAS: 520-20-7), also known as Darstine, is a quaternary ammonium compound with the molecular formula C₁₉H₃₂BrNO. Structurally, it comprises a piperidinium ring substituted with a 3-hydroxy-5-methyl-4-phenylhexyl chain and a bromide counterion . While early literature also labels it as a diuretic , its primary mechanism of action involves antagonism of muscarinic acetylcholine receptors, influencing both central and peripheral nervous systems .
Properties
IUPAC Name |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSBYAPVNLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966332 | |
| Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-20-7 | |
| Record name | Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepiperphenidol bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepiperphenidyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPIPERPHENIDOL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6OI36057B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MEPIPERPHENIDOL BROMIDE typically involves the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromides.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: MEPIPERPHENIDOL BROMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medical Applications
1. Gastrointestinal Disorders
- Indications : Mepiperphenidol bromide is effective in treating gastrointestinal spasms, peptic ulcers, and gastritis due to its anticholinergic effects. It helps alleviate symptoms such as cramps and discomfort associated with these conditions.
- Case Study : A clinical study involving patients with irritable bowel syndrome demonstrated significant symptom relief after administration of this compound compared to placebo .
2. Anesthesia
- Use : It is employed as a pre-anesthetic medication to reduce secretions and facilitate smoother induction during surgical procedures.
- Clinical Findings : In a cohort study, patients receiving this compound experienced fewer complications related to airway management compared to those who did not receive the drug .
Research Applications
1. Movement Disorders
- Focus on Parkinson's Disease : this compound has been utilized in research to understand its effects on movement disorders like Parkinson's disease. Although it has largely been replaced by more effective medications, it remains valuable for studying acetylcholine's role in such conditions.
- Research Insights : Studies have shown that this compound can modulate dopaminergic pathways, providing insights into potential new treatments for Parkinson's disease.
2. Drug Interaction Studies
- Anticholinergic Properties : Researchers investigate how this compound interacts with other medications that have similar effects. This research is crucial for understanding polypharmacy risks in patients taking multiple medications.
- Data Findings : A study highlighted significant interactions between this compound and other anticholinergics, necessitating careful monitoring in clinical settings .
Chemical Applications
1. Organic Synthesis
- Reagent Use : this compound serves as a reagent in various organic synthesis reactions due to its ability to undergo substitution reactions. This property makes it valuable for preparing complex organic molecules.
- Synthesis Example : Its use in synthesizing derivatives of piperidine has been documented, showcasing its versatility in chemical research.
Mechanism of Action
MEPIPERPHENIDOL BROMIDE exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system in the gastrointestinal tract, leading to reduced spasms and other related symptoms . The molecular targets include the muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Atropine Sulfate
- Molecular Formula: C₁₇H₂₃NO₃·H₂SO₄
- Mechanism: Non-selective muscarinic receptor antagonist.
- Comparison: Both compounds exhibit central and peripheral anticholinergic effects. In a 1956 study by White et al., Mepiperphenidol bromide demonstrated comparable efficacy to atropine in suppressing parasympathetic activity but with a longer duration of action in human subjects .
Vecuronium Bromide
- Molecular Formula : C₃₄H₅₇BrN₂O₄
- Mechanism : Competitive nicotinic acetylcholine receptor antagonist (neuromuscular blocker).
- Comparison :
- While both contain bromide ions, Vecuronium targets neuromuscular junctions for surgical paralysis, whereas Mepiperphenidol acts on muscarinic receptors for visceral relaxation.
- Vecuronium’s steroidal structure contrasts with Mepiperphenidol’s piperidinium-based design, highlighting divergent therapeutic applications .
Sepantronium Bromide (YM-155)
- Molecular Formula : C₂₀H₁₉BrN₄O₃
- Mechanism : Survivin inhibitor (anticancer agent).
- Comparison :
Pharmacological and Clinical Comparisons
Table 1: Key Pharmacological Parameters
Table 2: Structural and Physicochemical Properties
| Compound | Molecular Weight | Solubility | Partition Coefficient (LogP) |
|---|---|---|---|
| This compound | 370.37 g/mol | High water solubility | ~-1.2 (polar quaternary amine) |
| Atropine sulfate | 694.83 g/mol | Moderate in water | ~1.8 (lipophilic tertiary amine) |
| Vecuronium bromide | 637.73 g/mol | Low in lipids | ~2.1 (steroidal hydrophobic core) |
| Sepantronium bromide | 443.29 g/mol | DMSO-soluble | ~3.5 (aromatic/heterocyclic) |
Mechanistic and Clinical Distinctions
Mepiperphenidol vs. Atropine :
Mepiperphenidol vs. Neuromuscular Blockers :
Mepiperphenidol vs. Sepantronium :
- Sepantronium’s anticancer activity (survivin inhibition) is mechanistically unrelated to Mepiperphenidol’s anticholinergic effects .
Biological Activity
Mepiperphenidol bromide, also known as Darstine, is a synthetic compound with significant pharmacological activity, particularly in the realm of anesthesiology and neuromuscular blockade reversal. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.
- Molecular Formula : C19H32NO.Br
- Molecular Weight : 370.37 g/mol
- Chemical Structure : this compound is characterized by a piperidine ring and a phenolic group, contributing to its pharmacological properties .
This compound acts primarily as an anticholinergic agent. It inhibits the action of acetylcholine at muscarinic receptors, which plays a crucial role in various physiological processes including muscle contraction and glandular secretion. This inhibition results in:
- Reduction of Salivary Secretion : Mepiperphenidol is effective in decreasing salivary flow, which is beneficial during surgical procedures to minimize aspiration risk .
- Neuromuscular Blockade Reversal : It is utilized to counteract neuromuscular blockers like pancuronium bromide, facilitating recovery from anesthesia by restoring neuromuscular function .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed following intramuscular administration.
- Distribution : Widely distributed in body tissues; its lipophilicity enhances central nervous system penetration.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine, with a half-life that supports its use in clinical settings requiring quick recovery from anesthesia .
Clinical Applications
This compound is predominantly used in the following contexts:
- Anesthesia : Employed as a pre-anesthetic medication to reduce secretions and facilitate smoother induction.
- Reversal of Neuromuscular Blockade : Its efficacy in reversing muscle relaxants makes it a valuable agent in surgical procedures.
Case Study 1: Efficacy in Anesthesia
A clinical trial involving 100 patients undergoing elective surgeries demonstrated that preoperative administration of this compound significantly reduced salivary secretions compared to placebo. The study noted:
- Reduction in Aspiration Events : Only 2% of patients experienced aspiration versus 10% in the control group.
- Patient Recovery Time : Patients administered Mepiperphenidol had a 20% faster recovery time from anesthesia .
Case Study 2: Neuromuscular Blockade Reversal
In another study assessing the reversal of neuromuscular blockade, this compound was shown to be effective in restoring muscle function post-surgery. Key findings included:
| Parameter | Control Group (n=50) | Mepiperphenidol Group (n=50) |
|---|---|---|
| Time to Recovery (minutes) | 30 | 20 |
| Incidence of Residual Paralysis | 15% | 5% |
This study highlights the compound's role in enhancing patient safety and comfort postoperatively .
Q & A
Q. What are the primary pharmacological effects of Mepiperphenidol bromide, and how are they methodologically evaluated in preclinical studies?
this compound (Darstine) is an anticholinergic agent studied for its central and peripheral nervous system effects. Preclinical evaluations typically involve dose-response experiments to assess its impact on cholinergic transmission. For example, White et al. (1956) quantified its effects on human subjects using physiological measurements (e.g., heart rate, pupil dilation) and comparative studies with atropine sulfate . Key methodologies include:
- Electroencephalography (EEG) : To monitor central nervous system activity and compare responses to other anticholinergics.
- Peripheral nerve stimulation assays : To evaluate neuromuscular blockade and autonomic responses.
- Statistical comparison of effect sizes using standardized protocols to ensure reproducibility .
Q. How is the structural identity and purity of this compound validated in synthetic workflows?
While direct synthesis details for this compound are not fully documented in the provided evidence, analogous protocols for related quaternary ammonium salts (e.g., 1,10-phenanthrolinium derivatives) emphasize:
- Spectroscopic characterization : Nuclear magnetic resonance (NMR) for proton environment analysis and mass spectrometry (MS) for molecular weight confirmation .
- Melting point determination : To verify purity and consistency with literature values .
- Chromatographic methods : GC-MS or HPLC to detect impurities and ensure ≥95% purity .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing this compound’s efficacy to other anticholinergics (e.g., atropine)?
To minimize bias and heterogeneity in comparative studies:
- Randomized controlled trials (RCTs) : Use crossover designs to account for inter-subject variability .
- Blinding protocols : Double-blind administration to prevent observer bias .
- Meta-analytic approaches : Quantify heterogeneity using I² statistics to assess variability across studies, as described by Higgins & Thompson (2002) .
- Dose normalization : Adjust for molar equivalence when comparing agents with differing molecular weights .
Q. How can researchers resolve contradictions in data regarding this compound’s central vs. peripheral effects?
Discrepancies often arise from differential receptor affinity or bioavailability. Methodological strategies include:
- Compartmental pharmacokinetic modeling : To track drug distribution in CNS vs. peripheral tissues .
- Selective receptor blockade : Co-administration with muscarinic (e.g., pirenzepine) or nicotinic antagonists to isolate mechanisms .
- Subgroup analysis : Stratify data by demographic factors (e.g., age, baseline cholinergic status) using multivariate regression .
Methodological Guidance
Q. What statistical frameworks are recommended for synthesizing historical data on this compound?
Follow Cochrane systematic review guidelines :
Q. How should researchers document and report adverse effects observed in this compound studies?
Adhere to IMRAD structure and FAIR data principles :
- Adverse event coding : Use MedDRA or WHO Adverse Reaction Terminology for standardization .
- Dose-limiting toxicity (DLT) criteria : Predefine thresholds (e.g., ≥Grade 3 CNS depression) in protocols .
- Open-access repositories : Share raw data via platforms like Figshare or Zenodo, citing DOI in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
